molecular formula C19H19FN2O3S B2458613 N-(3-fluoro-4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide CAS No. 898438-60-3

N-(3-fluoro-4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide

Cat. No.: B2458613
CAS No.: 898438-60-3
M. Wt: 374.43
InChI Key: XWESAMZZLGCSFE-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-oxo-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a fluorinated aromatic ring, a sulfonamide group, and a hexahydropyridoquinoline core

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs that contain a sulfonamide group or a quinoline ring are known to interact with enzymes or receptors in the body, leading to a therapeutic effect .

Safety and Hazards

Like all chemicals, this compound should be handled with care. The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s always important to refer to the material safety data sheet (MSDS) for information on the safe handling and storage of the compound .

Future Directions

The future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. It could also involve modifying the structure of the compound to improve its properties or activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the hexahydropyridoquinoline core through a cyclization reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated quinolines and sulfonamides, such as:

Uniqueness

What sets N-(3-fluoro-4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorinated aromatic ring enhances its stability and biological activity, while the sulfonamide group provides additional sites for interaction with biological targets .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-12-4-6-15(11-17(12)20)21-26(24,25)16-9-13-3-2-8-22-18(23)7-5-14(10-16)19(13)22/h4,6,9-11,21H,2-3,5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWESAMZZLGCSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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